molecular formula C11H11F3O3 B1598972 Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate CAS No. 22897-99-0

Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate

Cat. No.: B1598972
CAS No.: 22897-99-0
M. Wt: 248.2 g/mol
InChI Key: LEKNNERDFCDITP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is a chemical compound with the molecular formula C11H11F3O3 and a molecular weight of 248.198 . It is also known by other synonyms such as ethyl { [3- (trifluoromethyl)phenyl]oxy}acetate, ethyl (3-trifluoromethylphenoxy)acetate, and ethyl m-trifluoromethylphenoxyacetate .


Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to an acetate group (CH2CO2) which is further connected to a phenoxy group (C6H4O) that carries a trifluoromethyl group (CF3) at the 3rd position .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 263.0±40.0 °C at 760 mmHg, and a flash point of 109.5±22.2 °C . Its exact mass is 248.066025 and it has a LogP value of 3.00 .

Scientific Research Applications

Antioxidant Properties of Phenolic Compounds

Research on walnut kernels has identified various phenolic compounds with significant antioxidant activities. These activities are measured through their ability to scavenge DPPH radicals, suggesting that phenolic compounds play a crucial role in antioxidant properties, which might be relevant to studies on Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate if it shares similar chemical properties or applications (Zijia Zhang et al., 2009).

Recovery of Phenolic Compounds

Investigations into the recovery of phenolic compounds from olive mill wastewaters highlight the efficiency of ethyl acetate as a solvent. This study provides insight into methods for extracting and purifying valuable phenolic monomers, which may be applicable to processes involving this compound (N. Allouche et al., 2004).

Synthesis Methods

Research on the synthesis of Z-unsaturated esters using new Horner-Emmons reagents, including ethyl (diarylphosphono)acetates, might offer insights into synthetic methodologies that could be adapted for the production or modification of this compound. These methods demonstrate the utility of ethyl acetate derivatives in organic synthesis (K. Ando, 1997).

Antimicrobial and Antioxidative Activities

Studies on the antioxidative and antimicrobial activities of phenolic compounds isolated from various sources, such as almond skins, provide a foundation for understanding the potential bioactive properties of related compounds, including this compound. These investigations reveal the significance of phenolic structures in mediating biological effects (S. Sang et al., 2002).

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is not specified in the search results. The trifluoromethyl group is often used in medicinal chemistry to modulate the biological activity of drug molecules .

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-4-8(6-9)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKNNERDFCDITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403822
Record name Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22897-99-0
Record name Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.618 mole) of α,α,α-trifluoro-m-cresol, 106 g (0.632 mole) of ethyl bromoacetate, 87.5 g (0.632 mole) of potassium carbonate, and 1500 ml of acetone is stirred at reflux for 4 hours, and at room temperature for 18 hours. The mixture is filtered, evaporated under vacuum on a rotorary evaporator at 45° C. and at 85° C. (0.1 mm) to remove excess ethyl bromoacetate. The reaction mixture is taken up in 500 ml of ether, washed three times with 100 ml each of 0.1 M potassium carbonate, once with 100 ml of water, 100 ml of 0.01 M hydrochloric acid, and 100 ml of water. It is then dried with magnesium sulfate, filtered and evaporated, giving 142 g of the crude product. This is fractionally distilled at 73°-75° C. (0.1 mm) to give 124 g of the purified subject product as a colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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